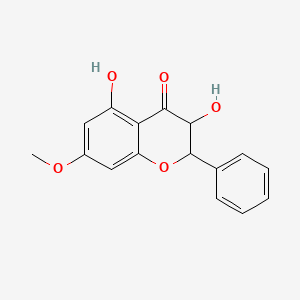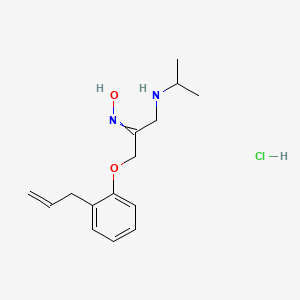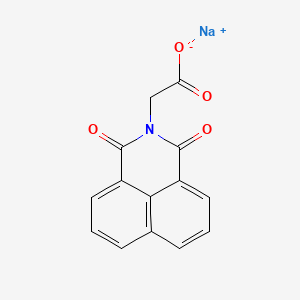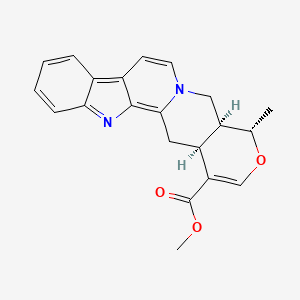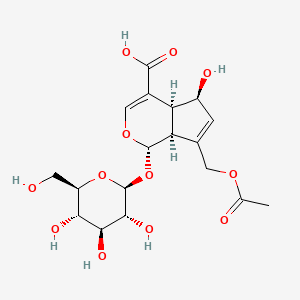
Asperulosidic acid
Overview
Description
Asperulosidic acid is a bioactive iridoid compound isolated from various plants, including Hedyotis diffusa Willd. It is known for its anti-inflammatory, anti-tumor, and renal protective properties .
Mechanism of Action
Target of Action
Asperulosidic acid primarily targets the Organic Anion Transporters (OATs) and the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways . OATs play a crucial role in the renal excretion of uremic toxins, while the MAPK and NF-κB pathways are involved in inflammatory responses .
Mode of Action
This compound interacts with its targets to exert its effects. It up-regulates the expression of OATs, thereby promoting the renal excretion of uremic toxins . Additionally, it inhibits the MAPK and NF-κB signaling pathways, thereby suppressing the release of inflammatory cytokines such as TNF-α and IL-6 .
Biochemical Pathways
This compound affects several biochemical pathways. By up-regulating OATs, it influences the renal excretion pathway of uremic toxins . By inhibiting the MAPK and NF-κB signaling pathways, it impacts the pathways involved in inflammation and immune responses .
Pharmacokinetics
Studies suggest that it can be orally administered and is capable of reaching the kidneys and liver, where it exerts its effects .
Result of Action
This compound has been shown to have renal protective effects. It reduces the serum level of indoxyl sulfate, a uremic toxin, and alleviates histological changes in glomerular sclerosis and renal interstitial fibrosis . In addition, it has anti-inflammatory effects, as evidenced by its ability to suppress the release of inflammatory cytokines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the fermentation process has been shown to enhance the bioactive properties of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Asperulosidic acid can be synthesized through the fermentation of Morinda citrifolia L. using Lactobacillus brevis. The fermentation process enhances the biologically active ingredients and improves the absorption rate .
Industrial Production Methods: The industrial production of this compound involves the extraction from plant sources such as Hedyotis diffusa Willd. The extraction process typically includes solvent extraction followed by purification using high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, which may alter its bioactivity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its therapeutic properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced anti-inflammatory properties .
Scientific Research Applications
Asperulosidic acid has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of analytical methods.
Biology: Studied for its role in cellular processes and its effects on various cell lines.
Medicine: Investigated for its potential in treating renal fibrosis, hepatocellular carcinoma, and other inflammatory conditions
Industry: Utilized in the development of functional foods and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Asperuloside: Another iridoid compound with similar anti-inflammatory and anti-tumor properties.
Deacetylasperulosidic Acid: A derivative of this compound with comparable bioactivity.
Scopolin and Scopoletin: Compounds found in the same plant sources with overlapping therapeutic effects.
Uniqueness: this compound stands out due to its potent renal protective effects and its ability to modulate multiple molecular pathways, making it a versatile compound in both research and therapeutic applications .
Properties
IUPAC Name |
(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDWCRWJRNMRKX-DILZHRMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315882 | |
| Record name | Asperulosidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25368-11-0 | |
| Record name | Asperulosidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25368-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asperulosidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPERULOSIDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LA4NOT5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


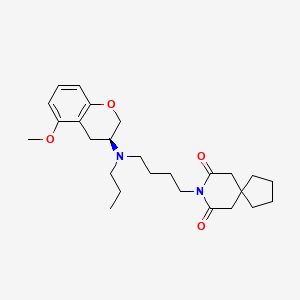
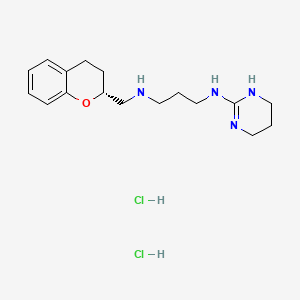
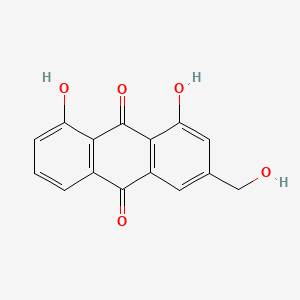
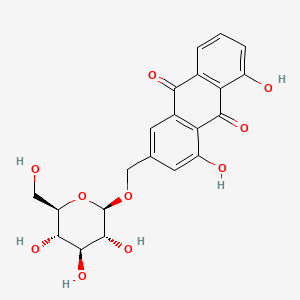

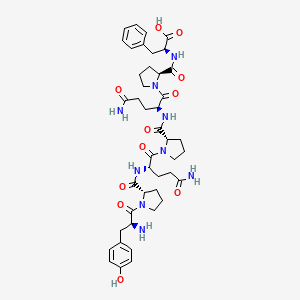
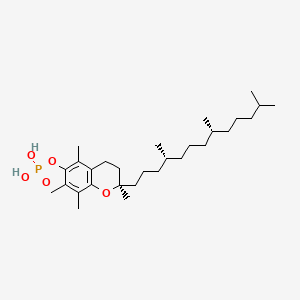
![(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1665721.png)
